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Compound of Interest

Compound Name:
4,5-Di-O-caffeoylquinic acid

methyl ester

Cat. No.: B161347 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Di-
O-caffeoylquinic acid methyl ester, a significant phenylpropanoid found in various plant

species, including Lonicera japonica (honeysuckle). This document is intended for researchers,

scientists, and professionals in drug development, offering detailed spectroscopic data,

experimental protocols for its isolation and analysis, and a visual representation of the general

workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,5-Di-O-caffeoylquinic acid and

its methyl ester derivative. The data has been compiled from various sources, and while direct

complete spectral data for the methyl ester is limited in single publications, the provided

information represents a comprehensive collection from existing literature.

Table 1: ¹H NMR Spectroscopic Data of 4,5-Di-O-caffeoylquinic Acid Moiety
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

H-2 1.99 m

H-3 4.37 br s

H-4 5.11 br s

H-5 5.62 br s

H-6 2.40 m

Note: Data corresponds to the non-methylated 4,5-Di-O-caffeoylquinic acid as specific shifts for

the quinic acid moiety of the methyl ester were not explicitly detailed in the search results. The

presence of the methyl ester group is expected to cause minor shifts in the surrounding

protons.

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Caffeoyl Moieties and Methyl Ester Group
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Position ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm

Caffeoyl Group 1

2' 7.05 115.3

5' 6.79 116.5

6' 6.87 123.0

7' 7.57 147.1

8' 6.27 115.2

Caffeoyl Group 2

2'' ~7.05 ~115.3

5'' ~6.79 ~116.5

6'' ~6.87 ~123.0

7'' ~7.57 ~147.1

8'' ~6.27 ~115.2

Methyl Ester

-OCH₃ Not explicitly stated Not explicitly stated

-C=O ~170-175

Note: The chemical shifts for the two caffeoyl groups are expected to be very similar. The data

is based on typical values for caffeoylquinic acid derivatives. The exact chemical shift for the

methyl ester protons and carbon would be confirmed by specific analysis.

Table 3: Mass Spectrometry and UV-Vis Data
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Spectroscopic Method Observed Values

Mass Spectrometry (ESI-MS)

[M-H]⁻ at m/z 515.11 for 4,5-Di-O-caffeoylquinic

acid[1]. The methyl ester would be expected at

[M+H]⁺ ≈ 531 m/z and [M+Na]⁺ ≈ 553 m/z.

UV-Vis Spectroscopy λmax at 328, 292, and 245 nm[1]

Experimental Protocols
The following is a synthesized protocol for the isolation and spectroscopic analysis of 4,5-Di-O-
caffeoylquinic acid methyl ester, based on methodologies reported for caffeoylquinic acid

derivatives from plant sources.

Isolation and Purification
Extraction:

Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted

with 95% ethanol at room temperature.

The solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation:

The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction, typically rich in caffeoylquinic acid derivatives, is collected.

Chromatographic Purification:

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with

a gradient of chloroform and methanol.

Fractions are monitored by thin-layer chromatography (TLC).
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Fractions containing the target compound are combined and further purified using

Sephadex LH-20 column chromatography.

Final purification is achieved by preparative High-Performance Liquid Chromatography

(HPLC) on a C18 column.

Spectroscopic Analysis
UV-Vis Spectroscopy:

The purified compound is dissolved in methanol.

The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 400 nm.

Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to

determine the exact molecular weight and elemental composition. The analysis can be

done in both positive and negative ion modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or

600 MHz for ¹H).

The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or

chloroform-d (CDCl₃).

Structural elucidation is aided by 2D NMR techniques, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation).

Visualized Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of 4,5-Di-O-caffeoylquinic acid methyl ester.
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Caption: General workflow for the isolation and spectroscopic identification of 4,5-Di-O-
caffeoylquinic acid methyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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